molecular formula C10H21Br2N B11925942 1-(5-Bromopentyl)piperidine Hydrobromide

1-(5-Bromopentyl)piperidine Hydrobromide

Cat. No.: B11925942
M. Wt: 315.09 g/mol
InChI Key: SPHLDDPOKVRJQT-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)piperidine Hydrobromide is a chemical compound with the molecular formula C10H21Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromopentyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)piperidine Hydrobromide typically involves the reaction of piperidine with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromopentyl)piperidine Hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)piperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopentyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the modification of these molecules and affect their function. The piperidine ring may also interact with various receptors and enzymes, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobutyl)piperidine Hydrobromide
  • 1-(6-Bromohexyl)piperidine Hydrobromide
  • 1-(5-Chloropentyl)piperidine Hydrobromide

Uniqueness

1-(5-Bromopentyl)piperidine Hydrobromide is unique due to its specific bromopentyl group, which provides distinct reactivity and chemical properties compared to other similar compounds. The length of the carbon chain and the presence of the bromine atom influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H21Br2N

Molecular Weight

315.09 g/mol

IUPAC Name

1-(5-bromopentyl)piperidine;hydrobromide

InChI

InChI=1S/C10H20BrN.BrH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H

InChI Key

SPHLDDPOKVRJQT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCBr.Br

Origin of Product

United States

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